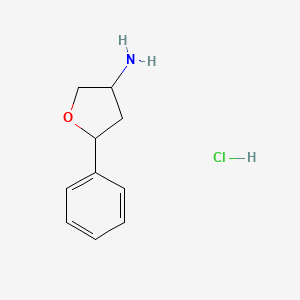

5-Phenyloxolan-3-aminehydrochloride

Description

The study of heterocyclic amines is a cornerstone of modern medicinal and materials chemistry. Within this broad class of molecules, those containing a tetrahydrofuran (B95107) ring, a prevalent scaffold in many natural products and pharmaceuticals, are of particular interest. The introduction of both a phenyl group and an amine functional group to this oxolane ring, as seen in 5-Phenyloxolan-3-amine hydrochloride, suggests a molecule with potential for diverse chemical interactions and biological activity. However, the current body of public research does not reflect extensive exploration of this specific isomer.

A thorough search of scientific databases and historical chemical literature does not yield a definitive initial report or synthesis of 5-Phenyloxolan-3-amine hydrochloride. While methods for the synthesis of substituted tetrahydrofurans are well-established, and various phenyl-substituted tetrahydrofuran amines have been described, the specific preparation and characterization of the 5-phenyl-3-amine isomer remain elusive in peer-reviewed publications. Chemical suppliers confirm its existence through their catalogues, but the original scientific disclosure is not readily apparent.

The 5-Phenyloxolan-3-amine hydrochloride structure combines several key chemical features:

Tetrahydrofuran Ring: A five-membered saturated oxygen-containing heterocycle, this core imparts specific stereochemical and conformational properties. The oxygen atom can act as a hydrogen bond acceptor, influencing solubility and interactions with biological targets.

Phenyl Group: Attached at the 5-position, the phenyl ring introduces aromaticity and lipophilicity, which can be crucial for various biological activities, including interactions with hydrophobic pockets in proteins.

Amine Group: The primary amine at the 3-position is a key functional group, acting as a base and a nucleophile. In its hydrochloride salt form, it enhances water solubility. The relative stereochemistry of the phenyl and amine groups (cis or trans) would significantly impact the molecule's three-dimensional shape and, consequently, its chemical and biological properties.

The synthesis of related structures, such as (2R,3S)-2-phenyltetrahydrofuran-3-amine, has been reported and often involves multi-step sequences to control diastereoselectivity. These syntheses highlight the chemical challenges and the importance of stereocontrol in this class of compounds.

The lack of specific research on 5-Phenyloxolan-3-amine hydrochloride indicates that this compound represents a significantly underexplored area of chemical space. Potential research avenues could include:

Development of Stereoselective Syntheses: Establishing efficient and stereocontrolled synthetic routes to access different stereoisomers of 5-phenyloxolan-3-amine would be a fundamental first step.

Exploration as a Pharmaceutical Scaffold: Given the prevalence of the tetrahydrofuran motif in drugs, this compound could be a valuable starting point for the development of new therapeutic agents. Its potential biological activities remain untested.

Application in Asymmetric Catalysis: Chiral amines are widely used as ligands and catalysts in asymmetric synthesis. The potential of chiral isomers of 5-phenyloxolan-3-amine in this field is yet to be investigated.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H14ClNO |

|---|---|

Molecular Weight |

199.68 g/mol |

IUPAC Name |

5-phenyloxolan-3-amine;hydrochloride |

InChI |

InChI=1S/C10H13NO.ClH/c11-9-6-10(12-7-9)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H |

InChI Key |

DLSGQEBTCMHHFH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COC1C2=CC=CC=C2)N.Cl |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 5 Phenyloxolan 3 Aminehydrochloride

Retrosynthetic Analysis of the 5-Phenyloxolan-3-amine hydrochloride Scaffold

A retrosynthetic analysis of 5-phenyloxolan-3-amine hydrochloride allows for the logical deconstruction of the molecule to identify potential starting materials and key bond formations.

Disconnection Approaches for the Oxolane Ring

The central tetrahydrofuran (B95107) (oxolane) ring can be disconnected in several ways. A common strategy involves a C-O bond disconnection, which points towards a precursor diol that can be cyclized. For instance, a 1,4-diol can undergo dehydration to form the tetrahydrofuran ring. researchgate.net Another approach is the intramolecular Williamson ether synthesis from a halohydrin.

A powerful method for constructing substituted tetrahydrofurans is through [3+2] cycloaddition reactions. For example, an iridium-catalyzed asymmetric formal [3+2] cycloaddition between carboxylic acids and vinylcyclopropanes can produce highly enantioenriched tetrahydrofurans. acs.org This strategy offers excellent stereoselectivity and functional group tolerance.

Alternatively, the oxolane ring can be formed via intramolecular hydroalkoxylation of a γ-hydroxy olefin. This can be catalyzed by various transition metals, such as platinum or cobalt. organic-chemistry.org The regioselectivity of such cyclizations can often be controlled by the choice of catalyst and reaction conditions.

Strategies for Amine Group Introduction

The introduction of the amine group at the C-3 position is a critical step. One retrosynthetic disconnection points to a precursor with a suitable leaving group at the C-3 position, which can be displaced by an amine or an amine equivalent. This could involve the use of azides, followed by reduction, or direct amination.

Another key strategy is the reduction of a nitrogen-containing functional group. For example, a nitro group or an oxime at the C-3 position can be reduced to the corresponding amine. The synthesis of (S)-3-amino tetrahydrofuran hydrochloride has been achieved from L-aspartic acid, involving reduction and cyclization steps. researchgate.netgoogle.com

Reductive amination of a ketone at the C-3 position of the oxolane ring is also a viable approach. This involves the reaction of the ketone with an amine source in the presence of a reducing agent.

Phenyl Substituent Integration

The phenyl group at the C-5 position can be introduced through several methods. A disconnection at the C5-phenyl bond suggests a precursor such as a 5-halo-oxolan-3-amine derivative that can undergo a cross-coupling reaction, like a Suzuki or Stille coupling, with a phenylboronic acid or a phenylstannane, respectively.

Alternatively, the phenyl group can be incorporated from the start in a linear precursor. For instance, a starting material already containing the phenyl group can be used to construct the oxolane ring. A diastereoselective synthesis of 2,5-disubstituted tetrahydrofurans has been achieved from acetylated γ-lactols, which could be adapted to include a phenyl substituent. nih.gov

Direct Synthesis Approaches to 5-Phenyloxolan-3-amine hydrochloride

Direct synthesis aims to construct the target molecule in a convergent and efficient manner, often employing reactions that form multiple bonds in a single step.

Multicomponent Reactions in Oxolane Amine Synthesis

Multicomponent reactions (MCRs) offer an efficient route to complex molecules by combining three or more starting materials in a single pot. While a specific MCR for 5-phenyloxolan-3-amine hydrochloride is not prominently described, analogous syntheses of highly substituted heterocycles suggest its feasibility. For instance, a one-pot three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles has been reported, which involves the reaction of an arylglyoxal, malononitrile, and hydrazine (B178648) hydrate. scielo.org.za The principles of this reaction could potentially be adapted to the synthesis of the target oxolane derivative.

Reductive Amination Strategies for the Amine Moiety

Reductive amination is a powerful and versatile method for the formation of amines from carbonyl compounds. researchgate.net In the context of synthesizing 5-phenyloxolan-3-amine hydrochloride, a precursor ketone, 5-phenyloxolan-3-one, could be subjected to reductive amination. This would involve reacting the ketone with an ammonia (B1221849) equivalent, such as ammonium (B1175870) acetate (B1210297) or ammonia itself, in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120). The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the desired amine. researchgate.net

The final step in the synthesis would be the formation of the hydrochloride salt. This is typically achieved by treating the free amine with hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol (B130326), to precipitate the salt. google.com

Cyclization Reactions for Tetrahydrofuran Ring Formation

The formation of the 5-phenyl-substituted tetrahydrofuran skeleton is a critical step in the synthesis of 5-Phenyloxolan-3-amine hydrochloride. Various cyclization strategies can be employed to construct this heterocyclic core, often leveraging intramolecular reactions of functionalized linear precursors.

Palladium-catalyzed oxidative cyclization represents a powerful method for forming the tetrahydrofuran ring. organic-chemistry.org These reactions can create the 5-membered oxygen-containing heterocycle through the controlled cyclization of substrates like alkynols. organic-chemistry.org For instance, a suitably substituted alkynol bearing a phenyl group could undergo a palladium-catalyzed 5-exo cyclization, a process that is often efficient and provides a direct route to the desired ring system. organic-chemistry.org The choice of catalyst and reaction conditions is crucial for controlling regioselectivity, favoring the 5-exo cyclization over other potential pathways like 6-endo cyclization. organic-chemistry.org

Another advanced technique is the redox-relay Heck reaction. organic-chemistry.org This method can be used to synthesize 3-aryl tetrahydrofurans from readily available starting materials such as cis-butene-1,4-diol. organic-chemistry.org The reaction proceeds through the generation of a cyclic hemiacetal, which can then be further processed to yield the substituted tetrahydrofuran structure. organic-chemistry.org While this specific example yields a 3-aryl tetrahydrofuran, the principles of the redox-relay Heck reaction demonstrate its utility in constructing substituted tetrahydrofuran rings from simple acyclic precursors.

The table below summarizes key aspects of relevant cyclization strategies for forming substituted tetrahydrofuran rings.

| Cyclization Method | Typical Substrate | Key Features | Potential Application |

| Palladium-Catalyzed Oxidative Cyclization | Phenyl-substituted Alkynols | Can be tuned for 5-exo regioselectivity; offers a divergent synthesis approach. organic-chemistry.org | Direct formation of the 5-phenyltetrahydrofuran skeleton. |

| Redox-Relay Heck Reaction | Dienes/Olefins with a tethered alcohol | Forms cyclic hemiacetals as intermediates; operationally simple. organic-chemistry.org | Synthesis of a 3-functionalized-5-phenyltetrahydrofuran precursor. |

| Prins-type Cyclization | Alkynyl Alcohols and Aldehydes | Involves trapping of vinyl cations; yields cis-substituted products. organic-chemistry.org | Construction of the tetrahydrofuran ring with control over relative stereochemistry. |

Palladium-Catalyzed Amination Routes

Once the 5-phenyltetrahydrofuran ring is synthesized, a key subsequent step is the introduction of the amine group at the C3 position. Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, are the state-of-the-art methods for this transformation. researchgate.netresearchgate.net This reaction is widely used for the synthesis of N-aryl and N-alkyl amines and has broad applications in pharmaceutical and materials chemistry. researchgate.net

The reaction typically involves coupling a substrate containing a leaving group (e.g., a halide or triflate) at the C3 position of the 5-phenyltetrahydrofuran ring with an ammonia equivalent. The use of gaseous ammonia or its solutions in organic solvents can be challenging due to handling and selectivity issues, as the primary amine product can sometimes react further to form a diarylamine. semanticscholar.org To circumvent these challenges, ammonia surrogates like benzophenone (B1666685) imine or the use of ammonium salts (e.g., ammonium sulfate) have been developed, which can provide higher selectivity for the desired primary amine. semanticscholar.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand coordinated to the palladium catalyst. researchgate.net Sterically hindered biarylphosphine ligands are commonly employed to facilitate the crucial reductive elimination step and improve catalyst stability and activity. The selection of the appropriate ligand, base, and solvent is critical for optimizing the reaction yield and selectivity for a specific substrate. researchgate.net

The table below outlines typical components and conditions for palladium-catalyzed amination reactions.

| Component | Examples | Function | Reference |

| Palladium Precatalyst | Pd₂(dba)₃, [Pd(cinnamyl)Cl]₂, Pd-G3 Dimer | Source of the active Pd(0) catalyst. | researchgate.netnih.gov |

| Ligand | Biaryl Monophosphines (e.g., KPhos, AdBippyPhos, GPhos) | Stabilizes the catalyst, promotes oxidative addition and reductive elimination. | researchgate.netnih.gov |

| Base | NaOtBu, KOtBu, KOH | Activates the amine/ammonia source and facilitates the catalytic cycle. | nih.govjconsortium.com |

| Amine Source | Aqueous Ammonia, Ammonium Sulfate, Benzophenone Imine | Provides the nitrogen atom for the C-N bond formation. | semanticscholar.orgnih.gov |

| Solvent | Dioxane, Toluene | Provides the medium for the reaction. | semanticscholar.orgnih.gov |

Stereoselective and Enantioselective Synthesis of Chiral 5-Phenyloxolan-3-aminehydrochloride

The structure of 5-phenyloxolan-3-amine contains two stereocenters, at positions C3 and C5. Therefore, the molecule can exist as four possible stereoisomers (two pairs of enantiomers). The synthesis of a single, optically pure stereoisomer requires the use of stereoselective or enantioselective methods.

Asymmetric Catalysis in Carbon-Nitrogen and Carbon-Carbon Bond Formation

Asymmetric catalysis is a premier strategy for establishing chirality, utilizing small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. rsc.orgmdpi.com This can be applied to the synthesis of 5-phenyloxolan-3-amine hydrochloride by controlling the stereochemistry during either the C-N bond formation or a C-C bond-forming step that defines the ring's stereocenters.

One powerful approach is the asymmetric hydrogenation of a prochiral unsaturated precursor. nih.gov For example, a 5-phenyl-2,3-dihydrofuran or a related exocyclic enamine could be hydrogenated using a chiral transition metal catalyst, such as one based on Iridium or Rhodium complexed with a chiral phosphine (B1218219) ligand (e.g., UbaPHOX, Me-DuPHOS). nih.govnih.gov This would set the stereochemistry at both C3 and C5 simultaneously or sequentially, depending on the substrate, with high levels of enantioselectivity (ee). nih.gov

Alternatively, asymmetric catalysis can be employed in the C-N bond formation step itself. While direct asymmetric amination of saturated C-H bonds is challenging, related transformations like enantioselective amination of carbonyl compounds followed by reduction can establish the chiral amine center. mdpi.com

| Asymmetric Method | Catalyst System (Example) | Substrate Type | Outcome | Reference |

| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / UbaPHOX | 3,3-Diarylallyl Phthalimides | Chiral 3,3-Diarylpropyl Amines (>98% ee) | nih.gov |

| Asymmetric Hydrogenation | Rhodium / Me-DuPHOS | α,β-Unsaturated Cyano-ester | Chiral Cyano-ester (>99% ee) | nih.gov |

| Direct α-Amination | B(C₆F₅)₃ / Chiral Amine | Cyclic Ketones | Chiral α-Amino Ketones | mdpi.com |

Chiral Auxiliary and Resolving Agent Applications

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction. slideshare.net After the desired chiral center is created, the auxiliary is removed. For the synthesis of chiral 5-phenyloxolan-3-amine, a chiral auxiliary, such as one derived from 1-phenylethylamine (B125046) (α-PEA) or an Evans oxazolidinone, could be attached to a precursor molecule. slideshare.netnih.gov This would allow for a diastereoselective cyclization or amination reaction, where the existing chirality of the auxiliary directs the formation of one specific diastereomer. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched product.

Classical resolution is another viable, albeit less atom-economical, approach. This involves reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid like mandelic acid or tartaric acid. nih.gov This reaction forms a pair of diastereomeric salts, which often have different physical properties (e.g., solubility) and can be separated by crystallization. Once the desired diastereomeric salt is isolated, the resolving agent is removed by treatment with an acid or base to liberate the enantiomerically pure amine.

Diastereoselective Synthesis Approaches

Diastereoselective synthesis aims to control the relative stereochemistry between the two chiral centers at C3 and C5. This is often achieved through substrate-controlled reactions, where the stereochemistry of an existing chiral center dictates the stereochemical outcome of a new one being formed.

For instance, the synthesis could begin with an enantiomerically pure starting material that already contains the C5 stereocenter, such as a derivative of styrene (B11656) oxide. The subsequent ring-closing reaction to form the tetrahydrofuran would proceed in a diastereoselective manner, influenced by the pre-existing stereocenter. Similarly, if an enantiopure 5-phenyltetrahydrofuran-3-one is prepared, the diastereoselective reduction of the ketone and subsequent conversion of the alcohol to an amine, or a direct diastereoselective reductive amination, could favor the formation of one diastereomer over the other. Combining biocatalytic aldol (B89426) reactions with reductive aminations is another powerful strategy for the diastereoselective synthesis of complex amino-polyols, highlighting the potential for enzymatic methods in controlling multiple stereocenters. nih.gov

Kinetic Resolution Methodologies

Kinetic resolution is a process used to separate a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. nih.gov The reaction is stopped partway through, ideally at 50% conversion, leaving the unreacted starting material enriched in the slower-reacting enantiomer and the product enriched in the faster-reacting one.

Enzymatic kinetic resolution is a particularly effective method for resolving chiral amines. researchgate.net Lipases can be used to selectively acylate one enantiomer of the racemic amine in the presence of an acyl donor, such as isopropenyl acetate. nih.gov This leaves the other enantiomer unreacted and in high enantiomeric excess. nih.gov Alternatively, transaminases (ATAs) can be used in a kinetic resolution process where one enantiomer of the racemic amine is selectively converted to the corresponding ketone, again leaving the other amine enantiomer behind. nih.govresearchgate.net

| Resolution Method | Chiral Agent | Principle | Outcome | Reference |

| Enzymatic Acylation | Lipase (e.g., from Candida rugosa) | One enantiomer is selectively acylated at a faster rate. | Enantiomerically pure amine and acylated amine. | nih.gov |

| Enzymatic Deamination | Transaminase (ω-TA) | One enantiomer is selectively converted to a ketone. | Enantiomerically pure amine and ketone product. | nih.govresearchgate.net |

Precursor Chemistry in 5-Phenyloxolan-3-amine Hydrochloride Synthesis

The synthesis of 5-Phenyloxolan-3-amine hydrochloride is not a trivial process and relies on carefully selected precursors that allow for the sequential construction of the phenyl-substituted oxolane ring and the introduction of the amine group at the 3-position.

Identification of Key Synthetic Precursors and Starting Materials

The journey towards 5-Phenyloxolan-3-amine hydrochloride likely commences with precursors that facilitate the formation of the 5-phenyl-substituted tetrahydrofuran core. A plausible and documented key precursor is γ-phenyl-γ-butyrolactone . This lactone can be synthesized from more readily available starting materials such as 4-phenyl-4-oxobutanoic acid or 1-phenyl-1,4-butanediol. researchgate.netwikipedia.org The synthesis of γ-butyrolactones, including those with aromatic substituents, is a well-established area of organic synthesis. libretexts.org

Another critical set of precursors are those required for the introduction of the amine group. A common and efficient method for amine synthesis is the reductive amination of a ketone . wikipedia.orglibretexts.orgmasterorganicchemistry.com This implies that an important intermediate precursor would be 5-phenyl-3-oxolanone . This ketone provides the electrophilic center for the nucleophilic attack of an amine source.

Alternatively, a precursor such as 5-phenyl-3-hydroxytetrahydrofuran could be utilized. In this case, the hydroxyl group would need to be converted into a better leaving group (e.g., a tosylate or mesylate) before being displaced by an azide (B81097) or another nitrogen nucleophile, which is then reduced to the amine. The synthesis of such hydroxy-tetrahydrofuran derivatives can be achieved from starting materials like L-malic acid. biointerfaceresearch.comgoogle.com

The following table summarizes the key precursors and starting materials:

| Precursor/Starting Material | Role in Synthesis |

| 4-Phenyl-4-oxobutanoic acid | Starting material for the synthesis of γ-phenyl-γ-butyrolactone. researchgate.net |

| 1-Phenyl-1,4-butanediol | Precursor for the synthesis of γ-phenyl-γ-butyrolactone. wikipedia.org |

| γ-Phenyl-γ-butyrolactone | Key precursor for the formation of the 5-phenyloxolane ring system. researchgate.netwikipedia.orglibretexts.org |

| 5-Phenyl-3-oxolanone | Key intermediate for the introduction of the amine group via reductive amination. |

| 5-Phenyl-3-hydroxytetrahydrofuran | Alternative precursor where the hydroxyl group can be converted to an amine. biointerfaceresearch.comgoogle.com |

| Ammonia or an amine source | Nucleophile in the reductive amination step. wikipedia.orglibretexts.orgmasterorganicchemistry.com |

| A reducing agent (e.g., NaBH₃CN) | Required for the reduction of the imine intermediate in reductive amination. masterorganicchemistry.com |

Chemical Transformations of Precursors to the Oxolane-Amine Core

The transformation of the identified precursors into the 5-phenyloxolan-3-amine core involves a sequence of well-established organic reactions.

A probable synthetic route begins with the synthesis of γ-phenyl-γ-butyrolactone . This can be achieved through the cyclization of 4-phenyl-4-oxobutanoic acid or the oxidation of 1-phenyl-1,4-butanediol. researchgate.netwikipedia.org

The next crucial step would be the conversion of γ-phenyl-γ-butyrolactone into 5-phenyl-3-oxolanone . While direct literature for this specific transformation is scarce, analogous reactions involving the manipulation of lactones are known in organic synthesis. This could potentially involve reactions that introduce a functional group at the α-position, which can then be converted to a ketone.

Once 5-phenyl-3-oxolanone is obtained, the introduction of the amine group at the 3-position can be efficiently carried out via reductive amination . wikipedia.orglibretexts.orgmasterorganicchemistry.com This one-pot reaction typically involves the treatment of the ketone with ammonia (to form a primary amine) in the presence of a reducing agent. libretexts.orgyoutube.com The reaction proceeds through the formation of an intermediate imine, which is then reduced to the amine. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are selective for the reduction of the imine over the ketone. masterorganicchemistry.com

An alternative pathway involves the use of 5-phenyl-3-hydroxytetrahydrofuran as a precursor. The hydroxyl group is not a good leaving group for direct nucleophilic substitution. Therefore, it would first need to be activated by converting it into a sulfonate ester, such as a tosylate or mesylate. This is a standard procedure in organic synthesis. Following activation, the tosylate or mesylate can be displaced by a nitrogen nucleophile, such as sodium azide (NaN₃). The resulting 3-azido-5-phenyloxolane can then be reduced to the primary amine using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

The final step in the synthesis would be the formation of the hydrochloride salt by treating the free amine with hydrochloric acid.

The following table outlines the key chemical transformations:

| Transformation | Description |

| Cyclization/Oxidation to Lactone | Formation of γ-phenyl-γ-butyrolactone from acyclic precursors like 4-phenyl-4-oxobutanoic acid or 1-phenyl-1,4-butanediol. researchgate.netwikipedia.org |

| Conversion to Ketone | Transformation of γ-phenyl-γ-butyrolactone to the key intermediate 5-phenyl-3-oxolanone. |

| Reductive Amination | A one-pot reaction where 5-phenyl-3-oxolanone reacts with an amine source (like ammonia) to form an imine, which is subsequently reduced in situ to yield 5-phenyloxolan-3-amine. wikipedia.orglibretexts.orgmasterorganicchemistry.comyoutube.com |

| Hydroxyl Group Activation and Nucleophilic Substitution followed by Reduction | An alternative route involving the conversion of the hydroxyl group in 5-phenyl-3-hydroxytetrahydrofuran to a good leaving group, followed by displacement with an azide ion and subsequent reduction to the amine. |

| Salt Formation | Reaction of the final amine product with hydrochloric acid to form the stable 5-Phenyloxolan-3-amine hydrochloride salt. |

Chemical Reactivity and Derivatization of 5 Phenyloxolan 3 Aminehydrochloride

Reactivity of the Amine Functionality in 5-Phenyloxolan-3-amine hydrochloride

The primary amine group in 5-Phenyloxolan-3-amine hydrochloride is a key site for nucleophilic reactions, enabling various derivatization strategies.

Acylation and Alkylation Reactions

The amine functionality readily undergoes acylation and alkylation. Acylation, the addition of an acyl group, is a common transformation. nih.gov For instance, N-acetylation is a widely used reaction in organic synthesis to install an acetyl group onto an amine. nih.gov This can be achieved using reagents like acetic anhydride (B1165640) or acetyl chloride. nih.govmdpi.com Catalyst and solvent-free conditions for acetylation of various amines have been developed, often requiring elevated temperatures. mdpi.com

Alkylation involves the introduction of an alkyl group onto the amine. These reactions typically proceed via nucleophilic attack of the amine on an alkyl halide.

Table 1: Examples of Acylation and Alkylation Reactions

| Reactant | Reagent | Product Type | Reaction Conditions |

|---|---|---|---|

| Primary Amine | Acetic Anhydride | N-Acetylated Amine | Catalyst and solvent-free, 60 °C |

| Primary Amine | Alkyl Halide | Secondary Amine | Varies depending on substrate |

Amide and Urethane Formation

The formation of amide bonds is a fundamental transformation in organic and medicinal chemistry. nih.govbohrium.com The amine group of 5-Phenyloxolan-3-amine hydrochloride can react with carboxylic acids or their derivatives to form amides. While direct condensation with a carboxylic acid is possible, the reaction is often facilitated by coupling agents or by converting the carboxylic acid to a more reactive species like an acid chloride. bohrium.comresearchgate.net

Urethane linkages are typically formed by the reaction of an amine with an isocyanate or a chloroformate. The reaction of phenyl isocyanate with alcohols to form urethanes has been studied extensively, often with the use of amine catalysts to increase the reaction rate. nih.govnih.govmdpi.comresearchgate.net The amine in 5-Phenyloxolan-3-amine hydrochloride would similarly be expected to react with isocyanates to yield the corresponding urea (B33335) derivative.

Salt Formation and Protonation Dynamics

As an amine, 5-Phenyloxolan-3-amine is basic and readily forms salts with acids. The hydrochloride salt form indicates that the amine has been protonated by hydrochloric acid. The pKa of the conjugate acid of an amine is a measure of the basicity of the amine. msu.edu The protonation state of the amine is dependent on the pH of the solution, which influences its reactivity and physical properties.

Condensation Reactions with Carbonyl Compounds

Primary amines undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.org This reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond. wikipedia.org For example, 2-aminobenzohydrazide has been shown to condense with various aldehydes and ketones to form hydrazones and quinazolines, respectively. researchgate.net The amine of 5-Phenyloxolan-3-amine hydrochloride is expected to exhibit similar reactivity towards carbonyl compounds. wikipedia.orgresearchgate.net Aldol (B89426) condensation reactions of certain carbonyl compounds can also lead to the formation of complex polymeric structures known as humins. nih.govresearchgate.net

Transformations of the Oxolane Ring System in 5-Phenyloxolan-3-amine hydrochloride

The oxolane (tetrahydrofuran) ring is generally stable, but can undergo transformations under specific conditions.

Ring-Opening Reactions

The tetrahydrofuran (B95107) ring can be opened under certain conditions, although it is generally less reactive than smaller rings like oxetanes. rsc.org Ring-opening reactions can be promoted by strong acids or Lewis acids. nih.govnih.gov For example, the reaction of an N-heterocyclic carbene-boryl trifluoromethanesulfonate (B1224126) with aryloxides in THF can result in the insertion of THF with ring opening. rsc.org In some cases, the ring opening of vinylcyclopropanes can be used as a method for the asymmetric synthesis of tetrahydrofurans. acs.org

Functionalization at Unsubstituted Positions

The tetrahydrofuran (THF) ring of 5-Phenyloxolan-3-amine hydrochloride possesses unsubstituted methylene (B1212753) positions that are potential sites for functionalization, although they are generally less reactive than the amine or phenyl groups. Reactions at these positions typically require forcing conditions and proceed through radical mechanisms or C-H activation pathways.

Research into the functionalization of saturated heterocyclic rings, such as THF, has demonstrated that various strategies can be employed. For instance, the conversion of bromoalkyl groups, which could be installed at these positions, into olefins via E2 elimination has been reported. nih.gov This subsequent olefin can undergo further reactions like Ni-catalyzed hydrocarbamoylation to introduce new functional groups. nih.gov Another approach involves Ti-mediated intramolecular cyclopropanation. nih.gov While these specific examples are not on 5-Phenyloxolan-3-amine itself, they illustrate potential pathways for modifying the oxolane backbone.

Stability and Conformational Dynamics of the Tetrahydrofuran Ring

The tetrahydrofuran ring is a stable five-membered heterocycle, but it can undergo ring-opening reactions under specific conditions. Theoretical studies using density functional theory (DFT) have investigated the ring-opening of THF by frustrated Lewis pairs (FLPs). nih.gov These studies indicate that the activation energy for the ring-opening is sensitive to the nature of the Lewis acid and base pair. nih.gov The deformation energy of the THF molecule is a key factor in determining the activation barrier for this reaction. nih.gov

The presence of substituents on the THF ring, as in 5-Phenyloxolan-3-amine hydrochloride, influences its conformational dynamics. The ring can adopt various envelope and twist conformations, and the preferred conformation will be dictated by the steric and electronic interactions of the phenyl and amino groups. The stability of the ring can also be compromised by certain reagents. For example, cationic uranium amide compounds have been shown to promote the ring-opening of THF. rsc.org While direct studies on the conformational dynamics of 5-Phenyloxolan-3-amine hydrochloride are not widely available, the principles derived from studies of similar substituted tetrahydrofurans are applicable.

Reactions Involving the Phenyl Substituent

The phenyl group of 5-Phenyloxolan-3-amine hydrochloride is a key site for modifications that can significantly alter the molecule's properties.

Electrophilic Aromatic Substitution Reactions

The phenyl ring can undergo electrophilic aromatic substitution (EAS) reactions. The substituent already present on the ring, in this case, the -(oxolan-5-yl) group bearing an amine, will direct incoming electrophiles. The amino group on the tetrahydrofuran ring is a strong activating group and is ortho, para-directing. ucalgary.ca However, under the acidic conditions often used for EAS reactions (e.g., nitration, sulfonation, Friedel-Crafts), the primary amine will be protonated to form an ammonium (B1175870) salt. ucalgary.camnstate.edu This ammonium group is a deactivating, meta-directing group. mnstate.edu

To achieve ortho or para substitution, it is often necessary to protect the amine group, for example, by converting it to an amide. ucalgary.ca The amide is still an ortho, para-directing group but is less activating than the free amine, which can help to prevent polysubstitution. ucalgary.ca After the desired substitution on the phenyl ring is achieved, the protecting group can be removed by hydrolysis. ucalgary.ca

Table 1: Regioselectivity in Electrophilic Aromatic Substitution

| Reagents | Product(s) | Directing Group Effect |

|---|---|---|

| HNO₃, H₂SO₄ | Meta-substituted nitro compound | The -NH₃⁺ group is meta-directing. mnstate.edu |

| Br₂, FeBr₃ | Meta-substituted bromo compound | The -NH₃⁺ group is meta-directing. mnstate.edu |

Palladium-Catalyzed Cross-Coupling Reactions at the Phenyl Moiety

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To perform these reactions on the phenyl ring of 5-Phenyloxolan-3-amine hydrochloride, the ring must first be functionalized with a suitable group, such as a halide or a triflate. For instance, bromination of the phenyl ring via electrophilic aromatic substitution would install a handle for subsequent Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions.

Alternatively, direct C-H activation/arylation of the phenyl ring is a more atom-economical approach. Palladium(II) catalysts have been successfully used for the enantioselective C-H cross-coupling of benzylamines, where a protected amino group directs the ortho-arylation. nih.gov While the amine in 5-Phenyloxolan-3-amine hydrochloride is not benzylic, similar principles of directed C-H activation could potentially be applied to functionalize the ortho positions of the phenyl ring. The development of suitable ligands and reaction conditions is crucial for the success of such transformations. nih.gov

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Aryl Halides

| Reaction Type | Reactants | Catalyst/Ligand | Product Type |

|---|---|---|---|

| Suzuki Coupling | Aryl-Br, Ar'-B(OH)₂ | Pd(OAc)₂, PPh₃ | Aryl-Ar' |

| Heck Coupling | Aryl-I, Alkene | Pd(OAc)₂, P(o-tolyl)₃ | Aryl-Alkene |

Derivatization for Analytical and Research Applications

Introduction of Reporter Groups for Spectroscopic Analysis

The primary amine group in 5-Phenyloxolan-3-amine hydrochloride is an excellent handle for derivatization to facilitate its detection and quantification. Various reagents can react with the amine to introduce chromophores or fluorophores, enhancing its response in techniques like HPLC with UV-Vis or fluorescence detection. sigmaaldrich.comthermofisher.comnih.gov

Common derivatizing reagents for primary amines include:

Dansyl chloride (DNS-Cl): Reacts with primary amines to form highly fluorescent sulfonamide derivatives. nih.govnih.gov It is a versatile reagent that yields products with high ionization efficiency, making it suitable for LC-MS analysis. nih.gov

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. thermofisher.comnih.gov

9-Fluorenylmethyl chloroformate (Fmoc-Cl): Forms stable, fluorescent derivatives with primary amines, which are particularly useful under acidic chromatography conditions. thermofisher.comnih.gov

Dabsyl chloride: Provides an alternative for derivatization under weakly acidic or basic conditions, yielding colored derivatives detectable by UV-Vis spectroscopy. nih.gov

The choice of derivatizing agent depends on the analytical method, the desired sensitivity, and the properties of the sample matrix. nih.govnih.gov

Table 3: Common Derivatizing Reagents for Primary Amines

| Reagent | Detection Method | Key Advantages |

|---|---|---|

| Dansyl Chloride | Fluorescence, MS | High fluorescence, high ionization efficiency. nih.gov |

| o-Phthalaldehyde (OPA) | Fluorescence | Rapid reaction, versatile fluorogenic properties. nih.gov |

| Fmoc-Cl | Fluorescence | Stable derivatives, suitable for acidic conditions. nih.gov |

Preparation of Crystallizable Derivatives for X-ray Analysis

The conversion of 5-Phenyloxolan-3-amine into a crystalline derivative is a crucial step for the unambiguous determination of its three-dimensional structure through single-crystal X-ray diffraction. The primary amine of the parent compound readily partakes in reactions with various reagents to yield stable, solid products with a high propensity for crystallization.

Common strategies for the derivatization of amines to facilitate crystallization include the formation of amides, sulfonamides, and ureas. These derivatives often exhibit well-defined crystal lattices due to the presence of strong hydrogen bonding interactions and rigid aromatic groups.

Amide and Sulfonamide Formation:

The reaction of 5-Phenyloxolan-3-amine with acyl chlorides or sulfonyl chlorides in the presence of a base to neutralize the generated hydrochloric acid is a standard method for preparing crystalline amides and sulfonamides. The choice of the acylating or sulfonylating agent can influence the crystallinity of the resulting derivative. Aromatic acyl chlorides, such as benzoyl chloride or its substituted analogs, are frequently employed as the resulting N-aroyl derivatives often have favorable packing characteristics for crystallization.

For instance, the reaction with benzoyl chloride would yield N-(5-phenyloxolan-3-yl)benzamide. The general reaction is as follows:

C₆H₅(C₄H₇O)NH₂·HCl + C₆H₅COCl + 2 Base → C₆H₅(C₄H₇O)NHCOC₆H₅ + 2 Base·HCl

Similarly, reaction with a sulfonyl chloride like p-toluenesulfonyl chloride (tosyl chloride) would produce the corresponding sulfonamide, N-(5-phenyloxolan-3-yl)-4-methylbenzenesulfonamide.

Urea and Thiourea Formation:

Another effective method for obtaining crystalline derivatives is the reaction of the amine with isocyanates or isothiocyanates to form ureas and thioureas, respectively. These reactions are typically high-yielding and produce products that are often crystalline due to the planar nature of the urea/thiourea group and its ability to form strong intermolecular hydrogen bonds. The reaction with phenyl isocyanate, for example, would yield 1-(5-phenyloxolan-3-yl)-3-phenylurea.

C₆H₅(C₄H₇O)NH₂·HCl + C₆H₅NCO + Base → C₆H₅(C₄H₇O)NHCONH(C₆H₅) + Base·HCl

Table 1: Potential Crystallizable Derivatives of 5-Phenyloxolan-3-amine

| Derivative Type | Reagent Example | Product Name | Key Features for Crystallization |

|---|---|---|---|

| Amide | Benzoyl chloride | N-(5-phenyloxolan-3-yl)benzamide | Rigid aromatic rings, hydrogen bond donor/acceptor |

| Sulfonamide | p-Toluenesulfonyl chloride | N-(5-phenyloxolan-3-yl)-4-methylbenzenesulfonamide | Strong hydrogen bonding, tetrahedral geometry at sulfur |

| Urea | Phenyl isocyanate | 1-(5-phenyloxolan-3-yl)-3-phenylurea | Planar urea group, extensive hydrogen bonding network |

| Thiourea | Phenyl isothiocyanate | 1-(5-phenyloxolan-3-yl)-3-phenylthiourea | Similar to ureas, potential for different packing motifs |

Derivatization for Chromatographic Separation and Detection Enhancement

For the analysis of 5-Phenyloxolan-3-amine by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization is often employed to improve separation efficiency and enhance detection sensitivity. nih.gov Since the parent amine may lack a strong chromophore or fluorophore, and can exhibit poor peak shape due to interactions with the stationary phase, converting it to a suitable derivative is a common practice. rsc.org

Derivatization for HPLC:

Pre-column derivatization is a widely used strategy in HPLC for the analysis of amines. researchgate.net Several reagents are available that react with primary and secondary amines to introduce a moiety that is readily detectable by UV-Visible or fluorescence detectors.

Dansyl Chloride (DNS-Cl): 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or dansyl chloride, reacts with primary and secondary amines in alkaline conditions to produce highly fluorescent sulfonamide derivatives. nih.gov This method is robust and significantly enhances the signal in both fluorescence and UV detection. researchgate.netnih.gov The dansylation reaction is well-established for the analysis of various amines, including biogenic amines in complex matrices. nih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is another popular derivatizing agent that reacts with primary and secondary amines to yield stable, highly fluorescent derivatives. nih.govresearchgate.net The derivatization is typically rapid, and the resulting products can be separated on reverse-phase HPLC columns. nih.gov This method offers high sensitivity, with detection limits often in the femtomole range. nih.gov

Table 2: Common Derivatizing Agents for HPLC Analysis of Amines

| Derivatizing Agent | Reaction Conditions | Detection Method | Advantages | Disadvantages |

|---|---|---|---|---|

| Dansyl Chloride (DNS-Cl) | Alkaline pH (e.g., sodium bicarbonate buffer), room temperature or slightly elevated (e.g., 60°C). nih.govnih.gov | Fluorescence (Ex: ~340 nm, Em: ~525 nm), UV (~254 nm). researchgate.net | High sensitivity, stable derivatives, widely applicable. nih.govresearchgate.net | Can have long reaction times, potential for reagent hydrolysis. |

Derivatization for Gas Chromatography (GC):

For GC analysis, the polarity of the amine group in 5-Phenyloxolan-3-amine must be reduced to increase its volatility. This is typically achieved through silylation.

Silylation: Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. This derivatization decreases the polarity and increases the thermal stability of the analyte, making it suitable for GC-MS analysis. nih.govphenomenex.com The choice of silylating reagent can depend on the desired stability of the derivative and the complexity of the sample matrix. nih.gov Silylation is a cornerstone of GC-based metabolomics and is effective for a wide range of amine-containing compounds. nih.gov

Table 3: Common Silylating Agents for GC Analysis of Amines

| Silylating Agent | Common Abbreviation | Key Features |

|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive, produces volatile TMS derivatives. |

| N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Forms more stable TBDMS derivatives, less moisture sensitive. |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | A powerful silylating agent, often used in metabolomics. youtube.com |

Advanced Spectroscopic and Analytical Methodologies for 5 Phenyloxolan 3 Aminehydrochloride Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 5-Phenyloxolan-3-amine hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments is essential to assign all proton and carbon signals and to determine the compound's connectivity and stereochemistry.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment

The ¹H NMR spectrum of 5-Phenyloxolan-3-amine hydrochloride will exhibit distinct signals corresponding to the protons of the phenyl ring, the oxolane ring, and the amine group. The aromatic protons typically appear in the downfield region (δ 7.2-7.5 ppm). The protons on the oxolane ring will show more complex splitting patterns due to their diastereotopic nature and coupling with each other. The methine proton at C5, adjacent to the phenyl group, is expected to be the most downfield of the aliphatic protons. The protons of the aminium group (-NH₃⁺) are expected to appear as a broad signal due to quadrupole broadening and exchange with the solvent.

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbons of the phenyl ring will resonate in the aromatic region (δ 120-140 ppm). The carbons of the oxolane ring will appear in the aliphatic region, with the carbon atoms bonded to oxygen (C2 and C5) being the most downfield. The carbon atom attached to the aminium group (C3) will also be shifted downfield due to the electron-withdrawing effect of the nitrogen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Phenyloxolan-3-amine hydrochloride

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-C1' | - | ~140 |

| Phenyl-C2'/C6' | ~7.3-7.5 (m) | ~126 |

| Phenyl-C3'/C5' | ~7.2-7.4 (m) | ~129 |

| Phenyl-C4' | ~7.2-7.4 (m) | ~128 |

| Oxolane-C2 | ~3.8-4.2 (m) | ~70-75 |

| Oxolane-C3 | ~3.5-3.9 (m) | ~50-55 |

| Oxolane-C4 | ~2.0-2.5 (m) | ~35-40 |

| Oxolane-C5 | ~4.8-5.2 (dd) | ~80-85 |

| -NH₃⁺ | Broad singlet | - |

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of 5-Phenyloxolan-3-amine hydrochloride and for determining its relative stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For instance, it would show correlations between the protons on the oxolane ring, helping to trace the connectivity from C2 to C4. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com It allows for the definitive assignment of each carbon signal based on the chemical shift of its attached proton. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing information about the stereochemistry of the molecule. researchgate.net For 5-Phenyloxolan-3-amine hydrochloride, NOESY can be used to determine the relative orientation of the phenyl group and the amine group (cis or trans). slideshare.net

Solid-State NMR Applications

Solid-state NMR (ssNMR) is a powerful technique for characterizing the solid form of pharmaceutical compounds like 5-Phenyloxolan-3-amine hydrochloride. europeanpharmaceuticalreview.com It can provide information on polymorphism, which is the ability of a compound to exist in different crystal forms. researcher.life Different polymorphs can have different physical properties.

¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR is a common ssNMR experiment that can distinguish between different crystalline forms as they will exhibit different chemical shifts due to variations in the local molecular environment. nih.govnih.gov Additionally, ssNMR can be used to study the dynamics of the molecule in the solid state and to characterize any disorder within the crystal lattice. nih.govwustl.edu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups. nih.gov

Characterization of Amine, Ether, and Aromatic Linkages

The IR and Raman spectra of 5-Phenyloxolan-3-amine hydrochloride will display characteristic bands for its key functional groups.

Amine Group: As a primary amine hydrochloride, the compound will show characteristic N-H stretching vibrations. These typically appear as a broad band in the region of 3200-2800 cm⁻¹ in the IR spectrum due to extensive hydrogen bonding. researchgate.net The N-H bending (scissoring) vibration is expected around 1600-1500 cm⁻¹. researchgate.netyoutube.com

Ether Linkage: The C-O-C stretching vibration of the oxolane ring will give rise to a strong band in the IR spectrum, typically in the range of 1150-1050 cm⁻¹.

Aromatic Linkages: The phenyl group will exhibit several characteristic bands. The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring appear in the 1600-1450 cm⁻¹ region. researchgate.net Out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the ring.

Table 2: Characteristic IR and Raman Vibrational Frequencies for 5-Phenyloxolan-3-amine hydrochloride

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Amine (-NH₃⁺) | N-H Stretch | 3200-2800 (broad, strong) | 3200-2800 (weak) |

| N-H Bend | 1600-1500 (strong) | 1600-1500 (variable) | |

| Ether (C-O-C) | C-O Stretch | 1150-1050 (strong) | 1150-1050 (weak) |

| Aromatic (Phenyl) | C-H Stretch | 3100-3000 (medium) | 3100-3000 (strong) |

| C=C Stretch | 1600-1450 (variable) | 1600-1450 (strong) |

Hydrogen Bonding Characterization

Hydrogen bonding plays a significant role in the solid-state structure of 5-Phenyloxolan-3-amine hydrochloride, primarily involving the aminium group (-NH₃⁺) and the chloride anion. This interaction has a profound effect on the vibrational spectra.

In the IR spectrum, the N-H stretching vibrations of the aminium group are significantly broadened and shifted to lower frequencies compared to a free amine. researchgate.netcdnsciencepub.com This is a hallmark of strong hydrogen bonding. The extent of this shift can provide qualitative information about the strength of the hydrogen bonds. cdnsciencepub.com In some cases, the broad N-H stretching band may show substructures due to coupling with other vibrational modes. researchgate.net Raman spectroscopy can also be a useful tool for studying hydrogen bonding, as the N-H stretching bands, although often weak, may be sharper than in the IR spectrum, potentially revealing more detail. researchgate.netresearchgate.net

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of 5-Phenyloxolan-3-amine hydrochloride. Through ionization and subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions and their fragments, MS provides critical data for molecular formula confirmation and structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is pivotal for the unambiguous identification of 5-Phenyloxolan-3-amine hydrochloride. Unlike standard resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide exceptional mass accuracy, typically below 5 parts per million (ppm). scispace.com This precision allows for the determination of the elemental composition of the parent ion from its exact mass. nih.gov

For 5-Phenyloxolan-3-amine (C₁₀H₁₃NO), the high-resolution measurement of the protonated molecule, [M+H]⁺, can distinguish it from other ions with the same nominal mass but different elemental formulas. This capability is crucial for confirming the identity of the compound in complex matrices or during synthesis verification. The high resolving power of HRMS also aids in separating the analyte signal from background interferences, enhancing sensitivity and data quality. scispace.com

Table 1: Predicted High-Resolution Mass Spectrometry Data for 5-Phenyloxolan-3-amine Adducts

| Adduct Ion | Molecular Formula | Predicted m/z |

| [M+H]⁺ | C₁₀H₁₄NO⁺ | 164.10700 |

| [M+Na]⁺ | C₁₀H₁₃NNaO⁺ | 186.08894 |

| [M+K]⁺ | C₁₀H₁₃KNO⁺ | 202.06288 |

| [M+NH₄]⁺ | C₁₀H₁₇N₂O⁺ | 181.13354 |

| Data derived from predicted values for the free base, 5-Phenyloxolan-3-amine. uni.lu |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to probe the structure of a molecule by inducing fragmentation and analyzing the resulting product ions. In an MS/MS experiment, the protonated molecule of 5-Phenyloxolan-3-amine hydrochloride ([M+H]⁺, m/z 164.1) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint of the molecule.

The fragmentation pathways are dictated by the molecule's structure, with cleavage occurring at the weakest bonds or through stable neutral losses. For 5-Phenyloxolan-3-amine, several key fragmentation pathways can be proposed based on the typical behavior of amines and ethers: researchgate.netmdpi.com

Loss of Ammonia (B1221849) (NH₃): Protonation often occurs at the basic amine nitrogen. Subsequent cleavage of the C-N bond can lead to the loss of a neutral ammonia molecule, resulting in a prominent fragment ion.

Ring Cleavage of the Oxolane Moiety: The tetrahydrofuran (B95107) ring can undergo cleavage, leading to characteristic losses. This can involve the loss of small molecules like water (H₂O) or ethylene (B1197577) (C₂H₄).

α-Cleavage: Cleavage of the carbon-carbon bond adjacent to the amine group (α-cleavage) is a common fragmentation pathway for amines. mdpi.com

Phenyl Group Fragmentation: The stable phenyl ring may remain intact as a charged fragment (e.g., C₆H₅⁺ at m/z 77) or be lost as a neutral species.

The study of these fragmentation pathways is critical for distinguishing between structural isomers, which may have identical molecular weights but different connectivity. mdpi.com

Table 2: Proposed MS/MS Fragmentation of [5-Phenyloxolan-3-amine+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

| 164.1 | 147.1 | NH₃ | Loss of ammonia from the protonated amine. |

| 164.1 | 146.1 | H₂O | Loss of water following ring opening. |

| 164.1 | 105.1 | C₃H₇N | Cleavage within the oxolane ring. |

| 164.1 | 91.1 | C₄H₇NO | Formation of the tropylium (B1234903) ion. |

| 164.1 | 77.1 | C₄H₈NO | Formation of the phenyl cation. |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For a chiral molecule like 5-Phenyloxolan-3-amine hydrochloride, this technique is uniquely capable of establishing not only the molecular conformation and intermolecular interactions in the solid state but also the absolute stereochemistry of its chiral centers. nih.govnih.gov

The process involves growing a high-quality single crystal of the compound, which can be achieved through methods like slow evaporation from a suitable solvent (e.g., methanol (B129727) or ethanol). nih.gov This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is recorded and analyzed to generate an electron density map, from which the positions of all atoms in the crystal lattice can be determined. researchgate.net

For 5-Phenyloxolan-3-amine hydrochloride, X-ray analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the oxolane ring (e.g., envelope or twist conformation) and the orientation of the phenyl and amine substituents. Crucially, by using anomalous dispersion effects, the technique can unambiguously determine the absolute configuration (R or S) at the C3 and C5 chiral centers, which is essential for understanding its interaction with other chiral molecules.

Table 3: Typical Data Obtained from Single-Crystal X-ray Diffraction Analysis

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 12.1 Å, β = 98.5° | The dimensions and angle of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a fundamental analytical tool for separating the components of a mixture and assessing the purity of a compound. For 5-Phenyloxolan-3-amine hydrochloride, both gas and liquid chromatography are employed, with specific methods developed to handle the compound's chemical properties and to resolve its stereoisomers.

Gas Chromatography (GC) and Liquid Chromatography (LC) Method Development

The development of robust GC and LC methods is essential for routine quality control, allowing for the quantification of the main compound and the detection of any impurities, such as starting materials, byproducts, or degradation products.

Gas Chromatography (GC): The analysis of amines by GC can be challenging due to their basicity and polarity, which can lead to strong interactions with the stationary phase, resulting in poor peak shape (tailing) and potential sample loss. labrulez.com To overcome this, GC methods for amines often require specialized, base-deactivated columns or the use of a basic modifier in the carrier gas. labrulez.com A common approach is to use a low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) coupled with a Flame Ionization Detector (FID) for general purity or a Mass Spectrometer (MS) for impurity identification.

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of non-volatile or thermally labile compounds like 5-Phenyloxolan-3-amine hydrochloride. helsinki.fi Reversed-phase LC (RP-LC) is typically the method of choice. A C18 or C8 column is used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) at a controlled pH. The buffer is crucial for ensuring consistent ionization of the amine and achieving symmetrical peak shapes. nih.gov Detection is commonly performed using a UV detector (as the phenyl group is a chromophore) or, for higher sensitivity and specificity, an MS detector (LC-MS). jfda-online.comresearchgate.net

Table 4: Example GC and LC Method Parameters for Purity Analysis

| Parameter | Gas Chromatography (GC) | Liquid Chromatography (LC) |

| Column | Base-deactivated 5% Phenyl Polysiloxane (30 m x 0.25 mm) | C18 (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase / Carrier Gas | Helium | Acetonitrile/Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | Oven Program: 100°C to 280°C | Isothermal or Gradient Elution at 25°C |

| Detector | FID or MS | UV (at ~254 nm) or MS/MS |

Chiral Chromatography for Enantiomeric Excess Determination

Since 5-Phenyloxolan-3-amine hydrochloride possesses chiral centers, it can exist as a mixture of enantiomers and diastereomers. Distinguishing and quantifying these stereoisomers is critical, as they can have different biological activities. Chiral chromatography is the gold standard for this purpose, enabling the determination of enantiomeric excess (ee) and diastereomeric ratio. nih.gov

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for separating a broad range of chiral amines. researchgate.netnih.gov Method development involves screening different CSPs and optimizing the mobile phase, which often consists of a mixture of alkanes (like hexane) and an alcohol (like isopropanol (B130326) or ethanol). Small amounts of an acidic or basic additive are frequently used to improve peak shape and resolution. researchgate.net

Table 5: Example Chiral HPLC Method for Enantiomeric Excess Determination

| Parameter | Condition |

| Chiral Stationary Phase (CSP) | Immobilized Amylose or Cellulose-based CSP (e.g., Chiralpak IA/IB/IC) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detector | UV (at ~254 nm) |

Elemental Analysis Techniques

Elemental analysis is a fundamental analytical technique employed in the characterization of chemical compounds to determine their elemental composition. For a novel or synthesized compound such as 5-Phenyloxolan-3-amine hydrochloride, this technique is crucial for verifying its empirical formula by comparing the experimentally determined mass percentages of its constituent elements with the theoretically calculated values. This process serves as a primary confirmation of the compound's purity and structural integrity.

The theoretical elemental composition of 5-Phenyloxolan-3-amine hydrochloride, which has the molecular formula C₁₀H₁₄ClNO, is calculated based on the atomic masses of carbon (C), hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O). These calculated values provide a benchmark against which the experimental results are compared.

Theoretical Elemental Composition of 5-Phenyloxolan-3-amine hydrochloride (C₁₀H₁₄ClNO)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 59.55 |

| Hydrogen | H | 1.01 | 14 | 14.14 | 7.01 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 17.58 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.95 |

| Oxygen | O | 16.00 | 1 | 16.00 | 7.93 |

| Total | 201.70 | 100.00 |

In a typical research setting, the synthesis of 5-Phenyloxolan-3-amine hydrochloride would be followed by its purification and subsequent characterization using various analytical methods, including elemental analysis. The experimental data, often referred to as "found" values, are obtained using an elemental analyzer. This instrument combusts the sample at a high temperature, and the resulting gases are separated and quantified to determine the percentage of each element.

Hypothetical Research Findings for Elemental Analysis of 5-Phenyloxolan-3-amine hydrochloride

While specific research data for this exact compound is not publicly available, a typical experimental result from a peer-reviewed study would be presented in a format similar to the table below. The "Found" values would be the average of multiple analyses of the purified compound.

| Element | Theoretical (%) | Found (%) | Deviation (%) |

| Carbon | 59.55 | 59.48 | -0.07 |

| Hydrogen | 7.01 | 7.05 | +0.04 |

| Nitrogen | 6.95 | 6.91 | -0.04 |

The acceptable deviation between the theoretical and found values is generally within ±0.4%. Results falling within this range are considered strong evidence for the compound's proposed structure and purity. The data presented in such a table would be a critical component in the characterization section of a research publication, substantiating the successful synthesis of 5-Phenyloxolan-3-amine hydrochloride.

Computational Chemistry and Theoretical Studies on 5 Phenyloxolan 3 Aminehydrochloride

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of 5-Phenyloxolan-3-amine hydrochloride, offering insights into its stability and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 5-Phenyloxolan-3-amine hydrochloride, DFT calculations can predict the most stable geometric conformations. These calculations typically involve optimizing the molecular geometry to find the lowest energy state, providing information on bond lengths, bond angles, and dihedral angles.

The conformational landscape of 5-Phenyloxolan-3-amine hydrochloride is primarily determined by the orientation of the phenyl group relative to the oxolane ring and the stereochemistry of the amine group. DFT studies can reveal the relative energies of different stereoisomers and conformers. For instance, the phenyl group can adopt either an axial or equatorial position, and the amine group can be in a cis or trans configuration relative to the phenyl group. The stability of these conformers is influenced by steric hindrance and intramolecular interactions. nih.gov

Illustrative DFT Calculation Results for Conformational Stability:

| Conformer/Isomer | Relative Energy (kcal/mol) | Key Dihedral Angle (Phenyl-Oxolane) |

| cis-equatorial | 0.00 | 120.5° |

| cis-axial | 2.50 | 175.2° |

| trans-equatorial | 0.25 | 118.9° |

| trans-axial | 3.10 | 178.1° |

Note: This data is illustrative and represents typical expected outcomes from DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character, while the LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. wuxiapptec.comajchem-a.com

For 5-Phenyloxolan-3-amine hydrochloride, the HOMO is expected to be localized on the phenyl ring and the nitrogen atom of the amine group, which are electron-rich regions. Conversely, the LUMO is likely distributed over the oxolane ring and the phenyl group. The analysis of these frontier orbitals helps in predicting sites for electrophilic and nucleophilic attack. researchgate.netnih.gov Molecular electrostatic potential (MEP) maps can further visualize the electron density distribution, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. nih.gov

Illustrative HOMO-LUMO Energy Values:

| Parameter | Energy (eV) |

| HOMO Energy | -8.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 7.3 |

Note: This data is illustrative and represents typical expected outcomes from quantum chemical calculations.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into the conformational flexibility and the influence of the environment.

MD simulations can explore the accessible conformations of the oxolane ring and its substituents by simulating their motion over time. The oxolane ring is not planar and can adopt various puckered conformations, such as the "envelope" and "twist" forms. The presence of the bulky phenyl group and the amine group influences the ring's puckering and the energetic barriers between different conformations. mdpi.com By analyzing the trajectory of the atoms during an MD simulation, researchers can identify the most populated conformational states and the transitions between them.

The solvent environment can have a significant impact on the conformational preferences of a molecule. MD simulations can explicitly model the solvent molecules, allowing for the study of solvent effects on the conformation of 5-Phenyloxolan-3-amine hydrochloride. upc.edu In a polar solvent like water, conformations that maximize the exposure of polar groups (like the amine hydrochloride) to the solvent will be favored. Conversely, in a nonpolar solvent, conformations that minimize the exposure of polar groups and maximize intramolecular interactions might be more stable. These simulations can provide a detailed understanding of how the molecule behaves in different chemical environments.

In Silico Modeling of Molecular Interactions

In silico modeling, including techniques like molecular docking, is used to predict how a molecule might interact with a biological target, such as a protein or enzyme. nih.gov This is a crucial step in computational drug discovery. For 5-Phenyloxolan-3-amine hydrochloride, molecular docking studies could be performed to predict its binding mode and affinity to a hypothetical receptor. academie-sciences.fr

The process involves placing the molecule in the binding site of a target protein and calculating the most likely binding pose and the corresponding binding energy. The phenyl group might engage in hydrophobic or pi-stacking interactions, while the amine hydrochloride group could form hydrogen bonds or electrostatic interactions with amino acid residues in the binding site. nih.gov These studies can guide the design of new derivatives with improved binding affinity and selectivity.

Research Applications and Broader Chemical Significance of 5 Phenyloxolan 3 Aminehydrochloride

5-Phenyloxolan-3-amine hydrochloride as a Chiral Building Block in Organic Synthesis

Chiral building blocks are fundamental to modern organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds. The therapeutic efficacy of many drugs is often dependent on a specific stereoisomer, making the use of enantiomerically pure starting materials and intermediates, such as 5-phenyloxolan-3-amine hydrochloride, a critical strategy. mdpi.comfrontiersin.org The presence of both a phenyl and an amine group on a chiral five-membered oxygen-containing heterocycle provides a versatile scaffold for creating diverse and complex molecular architectures.

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast majority of FDA-approved drugs containing at least one heterocyclic ring. mdpi.com The 5-phenyloxolan-3-amine hydrochloride structure is a precursor for the synthesis of a variety of more complex heterocyclic systems. The primary amine can readily participate in a wide range of chemical transformations, such as amide bond formations, reductive aminations, and the construction of new ring systems.

For instance, the amine functionality can be acylated and then cyclized to form fused bicyclic or bridged heterocyclic systems. It can also be diazotized and displaced to introduce other functionalities, or it can be used as a directing group in C-H activation reactions to functionalize the oxolane or phenyl ring. The inherent chirality of the molecule allows for the synthesis of enantiomerically pure target molecules, which is crucial for their interaction with biological targets. beilstein-journals.orgnih.gov The synthesis of various bioactive heterocycles often relies on the use of such chiral amine building blocks. mdpi.comuniversityofgalway.ie

Structure-Activity Relationship (SAR) studies are a critical component of the drug discovery process, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govbiomolther.orgnih.govfrontiersin.org By systematically modifying different parts of a molecule, researchers can identify the key structural features, or pharmacophores, that are essential for its desired effect.

5-Phenyloxolan-3-amine hydrochloride serves as an excellent starting point for the generation of a library of analogs for SAR studies. The primary amine can be readily derivatized to a wide range of amides, sulfonamides, ureas, and other functional groups. Additionally, the phenyl ring can be substituted with various electron-donating or electron-withdrawing groups to probe the electronic requirements for activity. The stereochemistry of the oxolane ring can also be varied to investigate the impact of chirality on biological function. This systematic modification allows for a detailed exploration of the chemical space around the initial scaffold, providing valuable insights for the design of more potent and selective compounds. nih.govbiomolther.orgnih.govfrontiersin.org

Table 1: Potential Modifications of 5-Phenyloxolan-3-amine hydrochloride for SAR Studies

| Molecular Region | Potential Modifications | Purpose of Modification |

| Amine Group | Amides, Sulfonamides, Ureas, Secondary/Tertiary Amines | Investigate the role of hydrogen bonding and steric bulk at this position. |

| Phenyl Ring | Halogens, Alkyl, Alkoxy, Nitro groups | Probe electronic and steric effects on activity. |

| Oxolane Ring | Introduction of substituents, Ring-opening | Determine the importance of the heterocyclic core for activity. |

| Stereocenters | Use of different stereoisomers | Elucidate the impact of chirality on biological recognition. |

Role in Ligand Design for Metal Catalysis and Organocatalysis

The development of new catalysts is a major focus of chemical research, with applications ranging from the synthesis of fine chemicals to the production of polymers. Chiral ligands play a crucial role in asymmetric catalysis, enabling the synthesis of single enantiomers of a desired product.

Furthermore, the amine functionality itself can act as an organocatalyst. Chiral primary amines are known to catalyze a range of reactions, including aldol (B89426) and Michael additions, through the formation of transient enamines or iminium ions. The chiral environment provided by the 5-phenyloxolan backbone could influence the stereochemical outcome of these transformations.

Development of Chemical Probes for Investigating Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or an enzyme. They are invaluable tools for studying biological processes in their native environment and for validating new drug targets.

5-Phenyloxolan-3-amine hydrochloride can serve as a scaffold for the development of chemical probes. By attaching a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, to the molecule, researchers can visualize the localization of the target protein within a cell or isolate it for further study. The core structure of the molecule can be optimized for affinity and selectivity towards the target of interest through SAR studies, as described earlier. The versatility of the amine group allows for the straightforward attachment of various reporter tags and reactive groups for covalent labeling of the target protein.

Application as a Reference Standard in Analytical Chemistry

In analytical chemistry, reference standards are highly purified compounds that are used to confirm the identity and quantify the amount of a substance in a sample. They are essential for quality control in the pharmaceutical industry and for various research applications.

Given its well-defined chemical structure and stereochemistry, 5-phenyloxolan-3-amine hydrochloride has the potential to be used as a reference standard in various analytical techniques, particularly in chromatography. helsinki.fi For instance, it could be used to develop and validate high-performance liquid chromatography (HPLC) or gas chromatography (GC) methods for the analysis of related compounds. In chiral chromatography, it could serve as a reference compound to determine the enantiomeric purity of a sample. Its use as a standard would require it to be available in a highly pure and well-characterized form.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Phenyloxolan-3-amine hydrochloride, and how can reaction conditions be optimized for high yields?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination of the oxolane precursor with a phenyl-containing amine. Key parameters include:

- Temperature control : Maintaining 60–80°C during amination to avoid side reactions.